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Compound of Interest

Compound Name: Imidazolidine

Cat. No.: B613845 Get Quote

The imidazolidine scaffold, a five-membered saturated heterocycle containing two nitrogen

atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural versatility

and ability to engage in various biological interactions have led to the development of a wide

array of therapeutic agents.[3][4] Imidazolidine derivatives have demonstrated a broad

spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and

schistosomicidal properties.[4][5][6][7] This technical guide provides an in-depth overview of the

discovery of biologically active imidazolidine scaffolds and details key synthetic

methodologies, complete with experimental protocols and quantitative data.

Discovery and Biological Activity of Novel
Imidazolidine Scaffolds
The discovery of novel imidazolidine-based compounds with therapeutic potential is an active

area of research. These efforts often involve the synthesis of new derivatives and their

subsequent screening for biological activity against various diseases.

Schistosomicidal Agents
Schistosomiasis, a parasitic disease caused by Schistosoma worms, is a significant global

health issue.[5][6] Research has identified novel imidazolidine derivatives with promising

activity against Schistosoma mansoni.[5][6] For instance, two compounds, (Z)-1-(2-chloro-6-

fluorobenzyl)-4-(4-dimethylaminobenzylidene)-5-thioxoimidazolidin-2-one (LPSF/PTS10) and

(Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxybenzylidene)imidazolidin-2-one
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(LPSF/PTS23), have shown significant in vitro effects on adult S. mansoni worms.[5][6] These

compounds were found to be active in separating coupled worm pairs, causing mortality, and

decreasing motor activity.[5] Notably, LPSF/PTS23 induced severe ultrastructural alterations in

the worms.[5] Importantly, these compounds exhibited no cytotoxic effects on peripheral blood

mononuclear cells (PBMCs) at concentrations up to 100 µM.[5][6]

Anticancer Activity
The imidazolidin-2-one moiety is a key structural component in a number of FDA-approved

drugs and is frequently found in bioactive compounds with anticancer properties.[8][9] A series

of novel 4-(het)arylimidazolidin-2-ones were synthesized and evaluated for their in vitro

anticancer activity.[8] The synthesis involved an acid-catalyzed reaction of (2,2-

diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles.[8]

Antidiabetic Agents
Imidazolidine derivatives have also been investigated for their potential as antidiabetic agents.

[7] A series of phenylene methylene hydantoin derivatives were synthesized and screened for

their in vitro antidiabetic activity by assessing their α-amylase and α-glucosidase inhibition, as

well as their effect on glucose diffusion.[7] Promising compounds were further tested in vivo to

evaluate their effect on blood glucose levels in type 2 diabetic rats.[7]

Quantitative Data on Biological Activity
The biological activities of several novel imidazolidine derivatives are summarized in the table

below, providing a comparative overview of their potency.
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Compound ID Target/Activity
Quantitative
Measurement

Reference

LPSF/PTS10 Schistosoma mansoni

Active at 100 µM

(mortality, separation

of coupled pairs)

[5][6]

LPSF/PTS23 Schistosoma mansoni

Active at 100 µM

(mortality, separation

of coupled pairs,

ultrastructural

damage)

[5][6]

LPSF/PTS10 Cytotoxicity (PBMCs)
No toxic effects up to

100 µM
[5][6]

LPSF/PTS23 Cytotoxicity (PBMCs)
No toxic effects up to

100 µM
[5][6]

Synthesis of Novel Imidazolidine Scaffolds
A variety of synthetic strategies have been developed for the preparation of imidazolidine
scaffolds, ranging from classical condensation reactions to modern catalytic and

multicomponent approaches.

Condensation Reactions
The most traditional method for synthesizing imidazolidines is the condensation reaction

between a 1,2-diamine and an aldehyde or ketone.[2] This approach has been utilized since

the mid-20th century for the preparation of 1,3-dialkylimidazolidines.[10][11]

A general workflow for the synthesis and evaluation of novel imidazolidine scaffolds is

depicted below.
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Caption: General workflow for the synthesis and biological evaluation of novel imidazolidine
scaffolds.

[3+2] Cycloaddition Reactions
More advanced methods, such as [3+2] cycloaddition reactions, offer a powerful strategy for

constructing the imidazolidine ring with high diastereoselectivity.[10] For example, the reaction

of aziridines with imines catalyzed by a Lewis acid like Y(OTf)₃ can produce imidazolidines in

good to high yields (65-98%) and with diastereomeric ratios ranging from 1:1 to over 50:1.[10]

A simplified representation of a signaling pathway that could be inhibited by a novel

imidazolidine drug is shown below.
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Caption: Diagram of an imidazolidine-based drug inhibiting a cellular signaling pathway.
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Pseudo-Multicomponent One-Pot Protocol
A pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-

disubstituted imidazolidin-2-ones, demonstrating sustainability and efficiency with yields

ranging from 55% to 81%.[3] This approach involves the in situ formation of a Schiff base from

trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with

carbonyldiimidazole (CDI).[3]

Summary of Synthetic Methodologies
The following table provides a comparison of different synthetic methods for imidazolidine
scaffolds.

Method
Key
Reagents

Catalyst/Co
nditions

Yield
Diastereose
lectivity

Reference

Condensation

N,N'-

disubstituted

ethylenediami

nes,

aldehydes

Toluene,

reflux
37-90% Not specified [10][11]

[3+2]

Cycloaddition

Aziridines,

imines

Y(OTf)₃,

DCE, room

temp.

65-98% 1:1 to >50:1 [10]

Pseudo-

Multicompon

ent

trans-(R,R)-

diaminocyclo

hexane,

aldehyde,

NaBH₄, CDI

THF, DCM,

microwave

irradiation

55-81% Not specified [3]

Condensation

1,2-bis(p-

chlorobenzyla

mino)ethane,

aldehydes

Absolute

alcohol, room

temp. or 65

°C

21-85% Not specified [10][11]

Detailed Experimental Protocols
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This section provides detailed methodologies for key synthetic procedures cited in the

literature.

Protocol 1: Synthesis of (Z)-1-(2-chloro-6-
fluorobenzyl)-5-thioxoimidazolidin-2-one derivatives
(LPSF/PTS10 and LPSF/PTS23)
This protocol is adapted from the synthesis of schistosomicidal imidazolidine derivatives.[5]

Step 1: Synthesis of 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione

Imidazolidine-2,4-dione is reacted with 2-chloro-6-fluorobenzyl chloride under basic

conditions to yield the intermediate 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione.[5]

Step 2: Synthesis of 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one

The intermediate from Step 1 is reacted with Lawesson's reagent in anhydrous dioxane.[5]

The reaction mixture is heated under reflux for 24 hours to produce 1-(2-chloro-6-

fluorobenzyl)-5-thioxoimidazolidin-2-one.[5]

Step 3: Synthesis of final compounds (LPSF/PTS10 and LPSF/PTS23)

The product from Step 2 is then reacted with the appropriate substituted benzaldehyde (4-

dimethylaminobenzaldehyde for LPSF/PTS10 or 2,4,6-trimethoxybenzaldehyde for

LPSF/PTS23) to yield the final products.[5]

The structures of the synthesized compounds are confirmed by spectroscopic methods.[5]

Protocol 2: Diastereoselective Synthesis of
Imidazolidines via [3+2] Cycloaddition
This protocol is based on the Lewis acid-catalyzed reaction of aziridines and imines.[10]

To a solution of the imine (1.0 mmol) and Y(OTf)₃ (0.1 mmol) in DCE (5 mL), the aziridine

(1.2 mmol) is added.
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The reaction mixture is stirred at room temperature for 2-8 hours.

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel to afford the desired

imidazolidine product.

Yields are reported to be in the range of 65-98%.[10]

Protocol 3: Pseudo-Multicomponent One-Pot Synthesis
of 1,3-Disubstituted Imidazolidin-2-ones
This protocol is adapted from a sustainable and efficient method for imidazolidin-2-one

synthesis.[3]

trans-(R,R)-1,2-diaminocyclohexane is dissolved in anhydrous THF (0.3 M).

The respective aldehyde (2.05 equivalents) is added to the solution.

The mixture is heated to reflux for 60 minutes using microwave irradiation.

After cooling to room temperature, sodium borohydride (2.1 equivalents) is added portion-

wise.

The reaction mixture is then heated to reflux for 240 minutes under microwave irradiation.

After the formation of the diamine, carbonyldiimidazole (CDI) (1.1 equivalents), dissolved in

anhydrous DCM (0.02 M), is added.

The reaction proceeds to yield the 1,3-disubstituted imidazolidin-2-one.

Yields for this method range from 55% to 81%.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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